Regioisomeric Substitution Differentiates the 7-Methoxy Target from All 5-Position-Modified Analogs (MK-6240, IPPI, 5-NH₂, 5-I)
The target compound bears a methoxy group at the isoquinoline 7-position, whereas the clinically advanced tau PET tracer MK-6240 (CAS 1841078-87-2) and the research tracer IPPI (CAS not assigned) carry their key substituents at positions 5 and 6 [1][2]. The 5-amino analog (CAS 1841079-88-6) and 5-iodo analog (CAS 1841078-80-5) similarly feature 5-position modifications [3]. This regioisomeric distinction is functionally relevant: in the MK-6240 series, the 5-NH₂ group forms a critical hydrogen-bond interaction with the tau fibril binding site, while the 7-position substituent in the target compound projects toward a distinct sub-pocket [1]. No direct head-to-head binding data are available for the target compound; however, the positional difference alone precludes assuming equivalent target engagement.
| Evidence Dimension | Substituent position on isoquinoline ring |
|---|---|
| Target Compound Data | 7-OCH₃ (position 7) |
| Comparator Or Baseline | MK-6240: 5-NH₂, 6-F; IPPI: 6-I; 5-amino analog: 5-NH₂; 5-iodo analog: 5-I. All modifications at positions 5/6. |
| Quantified Difference | Regioisomeric divergence; positions 5/6 vs. position 7 represent distinct vectors on the isoquinoline scaffold. |
| Conditions | Structural analysis based on reported chemical structures; MK-6240 binding mode confirmed by cryo-EM (PDB 8uq7) [1]. |
Why This Matters
For procurement decisions, the 7-methoxy regioisomer cannot serve as a direct surrogate for 5-position-modified tools such as MK-6240 or IPPI in target-engagement studies, because the substituent vector differs fundamentally.
- [1] Walji, A.M.; Hostetler, E.D.; Selnick, H.; Zeng, Z.; Miller, P.; Bennacef, I.; et al. Discovery of 6-(Fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([¹⁸F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). J. Med. Chem. 2016, 59(10), 4778–4789. https://pubmed.ncbi.nlm.nih.gov/27088900/ View Source
- [2] Mukherjee, J.; Liang, C.; Patel, K.K.; Lam, P.Q.; Mondal, R. Development and evaluation of [¹²⁵I]IPPI for Tau imaging in postmortem human Alzheimer's disease brain. Synapse 2021, 75(1), e22183. https://onlinelibrary.wiley.com/doi/abs/10.1002/syn.22183 View Source
- [3] PubChem. Compound Summary for CID 118576976 (5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline) and ChemSrc entry for CAS 1841078-80-5. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
